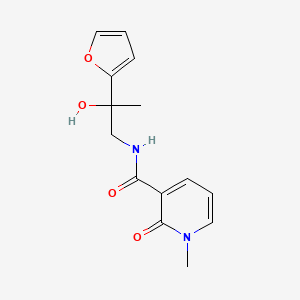![molecular formula C18H22BrN3O B2657485 4-[1-(2-bromoprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]-1-butylpyrrolidin-2-one CAS No. 943101-20-0](/img/structure/B2657485.png)
4-[1-(2-bromoprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]-1-butylpyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[1-(2-bromoprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]-1-butylpyrrolidin-2-one is a complex organic compound that features a benzodiazole ring, a brominated allyl group, and a pyrrolidinone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(2-bromoprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]-1-butylpyrrolidin-2-one typically involves multiple steps. One common route includes the bromination of an allyl group followed by the formation of the benzodiazole ring and the attachment of the pyrrolidinone moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. Scaling up the production would require optimization of reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
4-[1-(2-bromoprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]-1-butylpyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions (e.g., sodium azide). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an alcohol, while substitution could introduce a new functional group in place of the bromine atom.
科学的研究の応用
4-[1-(2-bromoprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]-1-butylpyrrolidin-2-one has several applications in scientific research:
Chemistry: It can be used as an intermediate in the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes involving benzodiazole derivatives.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-[1-(2-bromoprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]-1-butylpyrrolidin-2-one involves its interaction with specific molecular targets. The brominated allyl group and the benzodiazole ring are likely to play key roles in its binding to target proteins or enzymes, thereby modulating their activity. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
1-bromoprop-2-enylbenzene: This compound shares the brominated allyl group but lacks the benzodiazole and pyrrolidinone moieties.
(3-bromoprop-1-en-2-yl)benzene: Similar in structure but with different functional groups and applications.
{[(2-bromoprop-2-en-1-yl)oxy]methyl}benzene: Another brominated allyl compound with distinct properties and uses.
Uniqueness
4-[1-(2-bromoprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]-1-butylpyrrolidin-2-one is unique due to its combination of a benzodiazole ring, a brominated allyl group, and a pyrrolidinone moiety. This unique structure imparts specific chemical and biological properties that are not found in simpler compounds.
特性
IUPAC Name |
4-[1-(2-bromoprop-2-enyl)benzimidazol-2-yl]-1-butylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BrN3O/c1-3-4-9-21-12-14(10-17(21)23)18-20-15-7-5-6-8-16(15)22(18)11-13(2)19/h5-8,14H,2-4,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEMCHZHUEGXHEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CC(CC1=O)C2=NC3=CC=CC=C3N2CC(=C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(5-chloro-2-methylphenyl)-N-(2,4-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2657405.png)
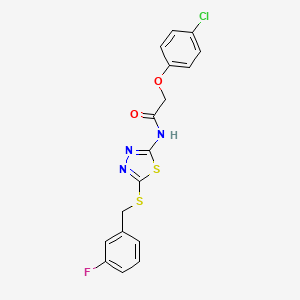
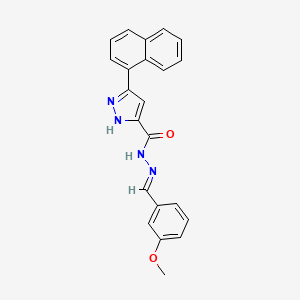
![N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2657410.png)

![3-chloro-2-[8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2657413.png)
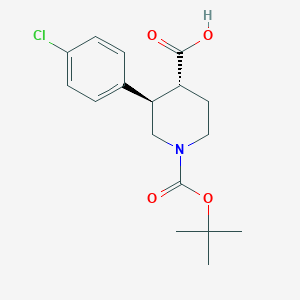
![1-(2,5-dimethylphenyl)-4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2657418.png)
![N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B2657421.png)
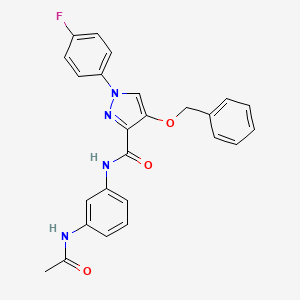
![8-(2-((2-ethoxyphenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2657423.png)

